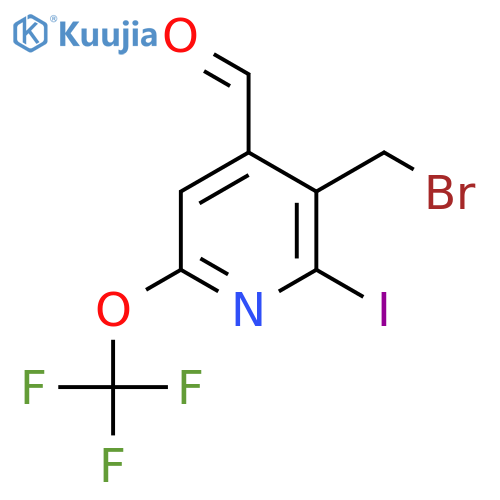

Cas no 1804367-53-0 (3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde)

1804367-53-0 structure

商品名:3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde

CAS番号:1804367-53-0

MF:C8H4BrF3INO2

メガワット:409.926544189453

CID:4837921

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde

-

- インチ: 1S/C8H4BrF3INO2/c9-2-5-4(3-15)1-6(14-7(5)13)16-8(10,11)12/h1,3H,2H2

- InChIKey: VZFHDRFZKVFDCQ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(CBr)C(C=O)=CC(=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 254

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 3.1

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029088600-1g |

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde |

1804367-53-0 | 97% | 1g |

$1,445.30 | 2022-04-02 |

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

1804367-53-0 (3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬